(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine
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Overview
Description
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound characterized by its unique structural features. This compound contains a methoxy group, a piperazine ring, and a nitrophenyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes.
Introduction of the methoxybenzenesulfonyl group: This step involves sulfonylation reactions using methoxybenzenesulfonyl chloride.
Nitration of the phenyl ring: The nitration process is carried out using a mixture of concentrated nitric and sulfuric acids.
Final coupling reaction: The final step involves the coupling of the intermediate compounds under specific conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.
Biological Activity
(E)-methoxy({4-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-3-nitrophenyl}methylidene)amine is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a methoxy group, a piperazine ring, and a nitrophenyl moiety, which are critical for its biological function.
Antimicrobial Activity
Recent studies have indicated that piperazine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) of these compounds ranged from 0.78 to 1.56 µM, demonstrating their potential as antibacterial agents .
Anticonvulsant Activity
Piperazine derivatives have been evaluated for their anticonvulsant properties. A related compound was tested in the maximal electroshock (MES) seizure model and showed significant anticonvulsant activity, suggesting that this compound may also possess similar effects .
Inhibition of Acetylcholinesterase
Molecular docking studies have shown that piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme critical in neurotransmission. This inhibition is particularly relevant for developing treatments for Alzheimer's disease and other cognitive disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Structural Feature | Impact on Activity |
---|---|
Methoxy Group | Enhances lipophilicity and membrane permeability |
Piperazine Ring | Critical for binding to biological targets |
Nitro Group | Increases electron-withdrawing capacity, enhancing reactivity |
Sulfonamide Moiety | Contributes to solubility and interaction with enzymes |
Study 1: Antimicrobial Efficacy
A study conducted on various piperazine derivatives revealed that those with sulfonamide groups exhibited enhanced antibacterial activity compared to their counterparts without such modifications. The study highlighted the importance of the sulfonamide moiety in improving solubility and bioavailability.
Study 2: Neuropharmacological Effects
In a neuropharmacological evaluation, a related piperazine compound demonstrated significant anticonvulsant effects in animal models. The findings suggest that modifications in the piperazine structure can lead to improved efficacy against seizures.
Properties
IUPAC Name |
(E)-N-methoxy-1-[4-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-3-nitrophenyl]methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O6S/c1-28-16-4-6-17(7-5-16)30(26,27)22-11-9-21(10-12-22)18-8-3-15(14-20-29-2)13-19(18)23(24)25/h3-8,13-14H,9-12H2,1-2H3/b20-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRSSNIMJGXBMJ-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)C=NOC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=C(C=C3)/C=N/OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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